3-(3,4-Dimethoxybenzyl)pyrrolidine HCl
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Overview
Description
3-(3,4-Dimethoxybenzyl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 3,4-dimethoxybenzyl group
Preparation Methods
The synthesis of 3-(3,4-Dimethoxybenzyl)pyrrolidine hydrochloride typically involves the reaction of 3,4-dimethoxybenzyl chloride with pyrrolidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion .
Chemical Reactions Analysis
3-(3,4-Dimethoxybenzyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
3-(3,4-Dimethoxybenzyl)pyrrolidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxybenzyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including changes in cellular signaling pathways and gene expression .
Comparison with Similar Compounds
3-(3,4-Dimethoxybenzyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:
3-(3,5-Dimethoxybenzyl)pyrrolidine hydrochloride: This compound has a similar structure but with different substitution patterns on the benzyl group, leading to variations in its chemical and biological properties.
Pyrrolidine derivatives: Other pyrrolidine-based compounds, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, also exhibit unique biological activities and are used in medicinal chemistry.
Properties
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-12-4-3-10(8-13(12)16-2)7-11-5-6-14-9-11/h3-4,8,11,14H,5-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSSKURTVMWSOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2CCNC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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